molecular formula C13H23NO5 B13989599 3-Tert-butoxycarbonylamino-4-cyclobutyl-2-hydroxy-butyric acid

3-Tert-butoxycarbonylamino-4-cyclobutyl-2-hydroxy-butyric acid

Cat. No.: B13989599
M. Wt: 273.33 g/mol
InChI Key: QUBSLWZKTXHFBF-UHFFFAOYSA-N
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Description

3-Tert-butoxycarbonylamino-4-cyclobutyl-2-hydroxy-butyric acid is a complex organic compound with a unique structure that includes a tert-butoxycarbonyl (Boc) protecting group, a cyclobutyl ring, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxycarbonylamino-4-cyclobutyl-2-hydroxy-butyric acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be used to produce large quantities of the compound in a cost-effective manner .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxycarbonylamino-4-cyclobutyl-2-hydroxy-butyric acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids like trifluoroacetic acid for Boc deprotection. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction would regenerate the hydroxy group. Deprotection of the Boc group would yield the free amine .

Scientific Research Applications

3-Tert-butoxycarbonylamino-4-cyclobutyl-2-hydroxy-butyric acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Tert-butoxycarbonylamino-4-cyclobutyl-2-hydroxy-butyric acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would depend on the specific enzyme or receptor being targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Tert-butoxycarbonylamino-4-cyclobutyl-2-hydroxy-butyric acid lies in its specific combination of functional groups and ring structure, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

4-cyclobutyl-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(18)14-9(10(15)11(16)17)7-8-5-4-6-8/h8-10,15H,4-7H2,1-3H3,(H,14,18)(H,16,17)

InChI Key

QUBSLWZKTXHFBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCC1)C(C(=O)O)O

Origin of Product

United States

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